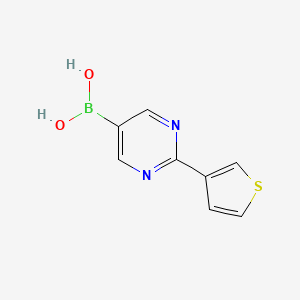
(2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid: is an organoboron compound with the molecular formula C8H7BN2O2S. It is characterized by the presence of a thiophene ring and a pyrimidine ring, both of which are fused to a boronic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds (e.g., bromides, chlorides) in the presence of a base
Major Products:
Oxidation: Boronic esters, boronic anhydrides
Reduction: Borane derivatives
Substitution: Aryl or alkyl-substituted pyrimidine derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it a valuable component in the synthesis of high-performance materials .
Mécanisme D'action
The mechanism of action of (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The thiophene and pyrimidine rings contribute to the compound’s ability to interact with aromatic and heteroaromatic systems, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- Thiophene-2-boronic acid
- Pyridine-4-boronic acid
- Benzo[b]thiophene-2-boronic acid
Comparison: Compared to these similar compounds, (2-(Thiophen-3-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a thiophene and a pyrimidine ring. This dual-ring structure enhances its versatility and reactivity, making it suitable for a wider range of applications in both research and industry .
Propriétés
Formule moléculaire |
C8H7BN2O2S |
|---|---|
Poids moléculaire |
206.03 g/mol |
Nom IUPAC |
(2-thiophen-3-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O2S/c12-9(13)7-3-10-8(11-4-7)6-1-2-14-5-6/h1-5,12-13H |
Clé InChI |
OXSLGOCJOXCYQP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)C2=CSC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


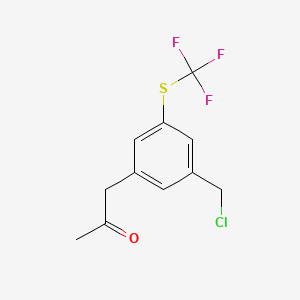
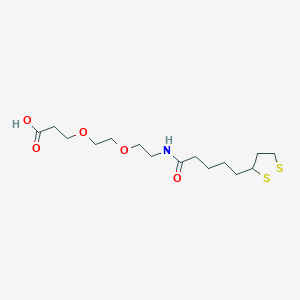
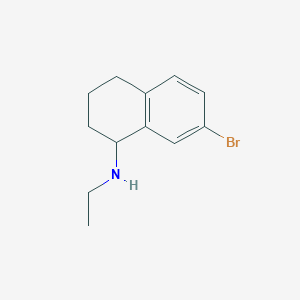

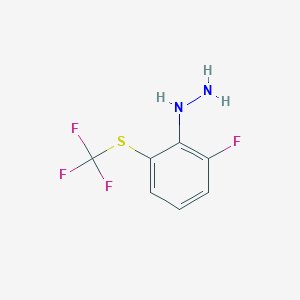
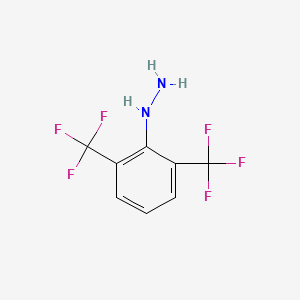
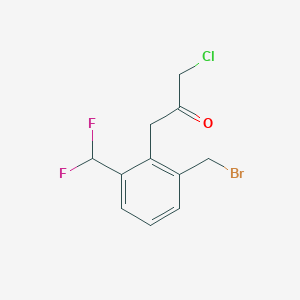
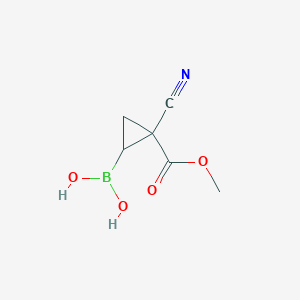
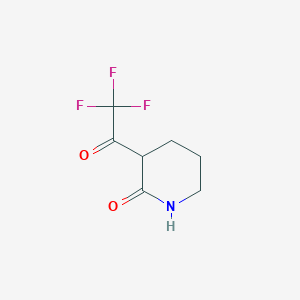
![4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B14069641.png)
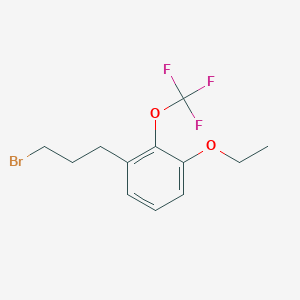
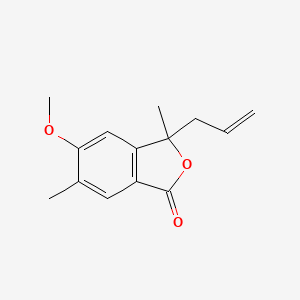
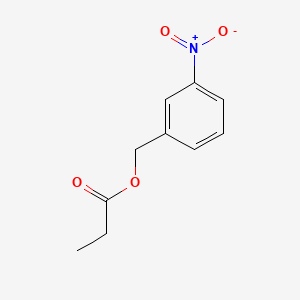
![O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine](/img/structure/B14069669.png)
